Phomoxin C

Descripción

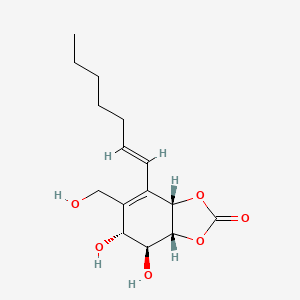

Phomoxin C is a polyketide-derived secondary metabolite isolated from the endophytic fungus Eupenicillium sp. . Structurally, it features a rare cyclic carbonate moiety embedded within a polyoxygenated carbon skeleton (Figure 1). This compound belongs to the phomoxin family, which includes phomoxin and phomoxin B, both of which also contain cyclic carbonate groups but differ in substituent patterns and oxidation states .

Propiedades

Número CAS |

873797-24-1 |

|---|---|

Fórmula molecular |

C15H22O6 |

Peso molecular |

298.33 g/mol |

Nombre IUPAC |

(3aR,4S,5R,7aS)-7-[(E)-hept-1-enyl]-4,5-dihydroxy-6-(hydroxymethyl)-3a,4,5,7a-tetrahydro-1,3-benzodioxol-2-one |

InChI |

InChI=1S/C15H22O6/c1-2-3-4-5-6-7-9-10(8-16)11(17)12(18)14-13(9)20-15(19)21-14/h6-7,11-14,16-18H,2-5,8H2,1H3/b7-6+/t11-,12+,13+,14-/m1/s1 |

Clave InChI |

ZDKCZSBZBVIVCB-KWUVHTBZSA-N |

SMILES |

CCCCCC=CC1=C(C(C(C2C1OC(=O)O2)O)O)CO |

SMILES isomérico |

CCCCC/C=C/C1=C([C@H]([C@@H]([C@@H]2[C@H]1OC(=O)O2)O)O)CO |

SMILES canónico |

CCCCCC=CC1=C(C(C(C2C1OC(=O)O2)O)O)CO |

Sinónimos |

Phomoxin C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Phomoxin B

- Structural Similarities : Both phomoxin C and phomoxin B share a core cyclic carbonate ring and polyketide backbone.

- Key Differences : Phomoxin B lacks the C-4 methyl group present in this compound and exhibits a distinct hydroxylation pattern at C-7 (Figure 1) .

- Spectral Data :

- 13C NMR : this compound shows a characteristic carbonyl carbon signal at δ 168.5 ppm for the cyclic carbonate, whereas phomoxin B exhibits a similar signal at δ 167.9 ppm, indicating subtle electronic differences .

- IR Spectroscopy : Both compounds display strong absorption bands at 1750–1780 cm⁻¹, consistent with cyclic carbonate C=O stretching .

Swalpamycin (Glycoside Antibiotic)

Table 1. Structural Comparison of this compound with Analogues

| Property | This compound | Phomoxin B | Swalpamycin |

|---|---|---|---|

| Core Structure | Polyketide + cyclic carbonate | Polyketide + cyclic carbonate | Glycoside + cyclic carbonate |

| Substituents | C-4 methyl | C-7 hydroxyl | Sugar moieties |

| 13C NMR (Carbonate C=O) | δ 168.5 ppm | δ 167.9 ppm | δ 169.2 ppm |

| Source | Eupenicillium sp. | Eupenicillium sp. | Marine Streptomyces |

Functional Analogues

Halogenated Cyclic Carbonates (e.g., 4-Z-Halomethyl-1,3-dioxolanones)

- Functional Similarities: These synthetic compounds, such as 4-Z-halomethyl-1,3-dioxolanones, mimic the reactivity of this compound’s cyclic carbonate group in palladium-catalyzed cross-coupling reactions .

- Key Differences : Synthetic analogues lack the polyketide backbone, limiting their biological relevance compared to this compound.

Bioactive Polyketides (e.g., Aflatoxins)

- Key Differences: Aflatoxins contain a difuran moiety absent in this compound and are notorious for their carcinogenicity, whereas this compound’s toxicity profile remains uncharacterized .

Table 2. Functional Comparison of this compound with Analogues

| Property | This compound | 4-Z-Halomethyl-1,3-dioxolanones | Aflatoxins |

|---|---|---|---|

| Bioactivity | Undetermined | Synthetic reactivity | Carcinogenic |

| Key Functional Group | Cyclic carbonate | Cyclic carbonate + halide | Difuran + lactone |

| Biosynthetic Class | Polyketide | Synthetic | Polyketide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.